Ethyl 3-bromothieno[3,2-b]pyridine-2-carboxylate
Description
Properties
IUPAC Name |
ethyl 3-bromothieno[3,2-b]pyridine-2-carboxylate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H8BrNO2S/c1-2-14-10(13)9-7(11)8-6(15-9)4-3-5-12-8/h3-5H,2H2,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PWHMIVIWTZXKTA-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=C(C2=C(S1)C=CC=N2)Br | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H8BrNO2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
286.15 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of ethyl 3-bromothieno[3,2-b]pyridine-2-carboxylate typically involves the bromination of thieno[3,2-b]pyridine-2-carboxylate. One common method includes the use of bromine or N-bromosuccinimide (NBS) as the brominating agent in the presence of a suitable solvent like dichloromethane. The reaction is usually carried out at room temperature to ensure high yield and selectivity .
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow processes to enhance efficiency and scalability. The use of automated reactors and precise control of reaction parameters can lead to consistent product quality and reduced production costs .
Chemical Reactions Analysis
Types of Reactions
Ethyl 3-bromothieno[3,2-b]pyridine-2-carboxylate can undergo various chemical reactions, including:
Nucleophilic substitution: The bromine atom can be replaced by nucleophiles such as amines, thiols, or alkoxides.
Oxidation: The thieno-pyridine core can be oxidized to introduce additional functional groups.
Reduction: The ester group can be reduced to the corresponding alcohol or aldehyde.
Common Reagents and Conditions
Nucleophilic substitution: Reagents like sodium azide or potassium thiolate in polar aprotic solvents (e.g., dimethylformamide) at elevated temperatures.
Oxidation: Oxidizing agents such as potassium permanganate or chromium trioxide in acidic or basic conditions.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride in anhydrous solvents.
Major Products Formed
Nucleophilic substitution: Formation of substituted thieno[3,2-b]pyridine derivatives.
Oxidation: Introduction of hydroxyl, carbonyl, or carboxyl groups.
Reduction: Formation of alcohols or aldehydes from the ester group.
Scientific Research Applications
Medicinal Chemistry
Ethyl 3-bromothieno[3,2-b]pyridine-2-carboxylate serves as a valuable building block for synthesizing pharmaceutical agents aimed at treating neurological disorders and inflammatory diseases. Its structural characteristics suggest potential interactions with biological targets such as enzymes and receptors, which are crucial for drug development.
Case Study: Antitumor Activity
Recent studies have evaluated the antitumor effects of derivatives of thieno[3,2-b]pyridine compounds, including this compound. For instance, derivatives were tested against triple-negative breast cancer cell lines (MDA-MB-231 and MDA-MB-468), demonstrating significant growth inhibition with minimal effects on non-tumorigenic cells . These findings indicate the compound's potential as an anticancer agent.
Material Science
The compound is being explored for its applications in developing organic semiconductors due to its electronic properties. Its ability to participate in charge transfer processes makes it a candidate for use in organic electronic devices.
Biological Studies
In biological research, this compound is utilized to study enzyme inhibitors and receptor modulators. Understanding how this compound interacts with biological systems can lead to advancements in pharmacology and therapeutic applications.
Mechanism of Action
The mechanism of action of ethyl 3-bromothieno[3,2-b]pyridine-2-carboxylate depends on its specific application. In medicinal chemistry, it may act by interacting with specific molecular targets such as enzymes or receptors. The bromine atom and ester group can facilitate binding to biological macromolecules, leading to modulation of their activity .
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
The following analysis compares ethyl 3-bromothieno[3,2-b]pyridine-2-carboxylate with analogous compounds, focusing on structural variations, synthetic utility, and biological activity.
Mthis compound
- Structural Difference : The ethyl ester group is replaced by a methyl ester.
- Synthetic Utility: Used in Suzuki-Miyaura couplings to generate methyl 3-(hetero)arylthieno[3,2-b]pyridine-2-carboxylates (e.g., compounds 2a–2h) . These derivatives exhibit potent antitumor activity against triple-negative breast cancer (TNBC) cell lines (e.g., MDA-MB-231), with 2e showing in vitro and in ovo efficacy (GI₅₀ = 13 µM) .
- Advantage : Methyl esters are often more reactive in hydrolysis or transesterification compared to ethyl esters, enabling downstream modifications.
Ethyl 8-bromoimidazo[1,2-a]pyridine-2-carboxylate
- Core Heterocycle: Contains an imidazo[1,2-a]pyridine ring instead of thieno[3,2-b]pyridine.
- Synthetic Route: Synthesized via cyclization of 2-amino-3-bromo-pyridine derivatives with ethyl 3-bromopyruvate .
- Applications : Primarily serves as an intermediate for hydrolyzed carboxylic acids (e.g., 13a–c ), which are precursors for drug discovery .
Ethyl 3-bromo-5-methyl-1H-pyrrolo[3,2-b]pyridine-2-carboxylate
- Structural Features : A pyrrolo[3,2-b]pyridine core with bromine at position 3 and a methyl substituent at position 4.
Ethyl 5-chloro-1H-pyrrolo[3,2-c]pyridine-2-carboxylate
- Substituent Variation : Chlorine replaces bromine at position 5, and the core is pyrrolo[3,2-c]pyridine.
- Synthesis : Obtained in 60% yield via cyclization reactions, with applications in synthesizing fused polyheterocycles .
Comparative Data Table
Biological Activity
Ethyl 3-bromothieno[3,2-b]pyridine-2-carboxylate is a heterocyclic compound notable for its unique thieno[3,2-b]pyridine core structure, which includes a bromine atom and an ethyl ester functional group. Its molecular formula is with a molecular weight of approximately 286.14 g/mol. This compound has garnered interest in medicinal chemistry due to the potential biological activities associated with thieno[3,2-b]pyridine derivatives, particularly in the context of anticancer research.
Structural Characteristics
The structural features of this compound suggest it may exhibit various biological activities, including:
- Antitumor properties
- Inhibition of specific enzyme pathways
- Potential as a therapeutic agent in various diseases
Antitumor Activity
Recent studies have highlighted the antitumor potential of compounds related to thieno[3,2-b]pyridine derivatives. For instance, a study involving methyl 3-(hetero)arylthieno[3,2-b]pyridine-2-carboxylate derivatives demonstrated significant growth inhibition in triple-negative breast cancer (TNBC) cell lines (MDA-MB-231 and MDA-MB-468) while showing minimal effects on non-tumorigenic cells (MCF-12A) . The most promising compound from this series exhibited a GI50 concentration of 13 μM and was further evaluated for its effects on cell viability, proliferation, and cell cycle profile.
Table 1: Summary of Antitumor Activity Findings
| Compound | Cell Line | GI50 (μM) | Effect on Non-Tumorigenic Cells |
|---|---|---|---|
| 2e | MDA-MB-231 | 13 | Minimal effect |
| 2e | MDA-MB-468 | Not reported | Minimal effect |
| MCF-12A | Not reported | No significant inhibition |
The mechanism of action for this compound and its derivatives appears to involve alterations in the cell cycle distribution and possible induction of apoptosis. In particular, one study indicated that the compound led to an increase in the G0/G1 phase and a decrease in the S phase of the cell cycle in treated TNBC cells . However, it did not significantly alter apoptotic markers such as PARP or caspase-3, suggesting that apoptosis may not be the primary pathway for its antitumor effects.
Related Compounds and Their Activities
Various derivatives of thieno[3,2-b]pyridine have been synthesized and evaluated for their biological activities. Notably:
- Methyl 3-amino-6-bromothieno[3,2-b]pyridine-2-carboxylate : This compound showed promising antitumor activity against several human tumor cell lines (MCF-7, NCI-H460, A375-C5), with specific derivatives inducing apoptosis and altering cell cycle dynamics .
- Methyl 3-(hetero)arylthieno[3,2-b]pyridine : Exhibited significant antiproliferative activity linked to structural modifications that enhance binding affinity to target proteins involved in tumor growth .
Table 2: Comparison of Biological Activities Among Thieno[3,2-b]pyridine Derivatives
| Compound | Target Cell Lines | Main Activity |
|---|---|---|
| This compound | MDA-MB-231 | Growth inhibition |
| Methyl 3-amino-6-bromothieno[3,2-b]pyridine-2-carboxylate | MCF-7, NCI-H460 | Apoptosis induction |
| Methyl 3-(hetero)arylthieno[3,2-b]pyridine | A375-C5 | Antiproliferative activity |
Future Directions
The ongoing exploration of this compound's biological activities suggests a promising avenue for developing novel anticancer agents. Further research is warranted to elucidate its precise mechanisms of action and to evaluate its efficacy in vivo.
Q & A
Q. What are the standard synthetic routes for Ethyl 3-bromothieno[3,2-b]pyridine-2-carboxylate, and how can reaction yields be optimized?
The compound is typically synthesized via Suzuki-Miyaura cross-coupling reactions. For example, mthis compound reacts with boronated aryl/heteroaryl reagents under Pd catalysis (e.g., Pd(PPh₃)₄) in dioxane/ethanol, using potassium phosphate as a base. Yields (47–76%) depend on reaction time, temperature, and purification via silica gel chromatography with heptane/ethyl acetate gradients . Optimization may involve adjusting equivalents of boronic acid derivatives or using microwave-assisted synthesis to reduce reaction times.
Q. How is the purity and structural integrity of this compound confirmed experimentally?
Characterization relies on:
- NMR spectroscopy : ¹H and ¹³C NMR verify substituent positions and ester functionality (e.g., ethyl group signals at δ ~4.3 ppm and ~1.3 ppm) .
- HRMS (High-Resolution Mass Spectrometry) : Confirms molecular ion peaks (e.g., [M+H]+ at m/z 422.0056 for brominated derivatives) .
- TLC and LCMS : Monitor reaction progress and intermediate stability .
Q. What are the primary biological applications of this compound in preclinical research?
The compound serves as a precursor for antitumor agents. For instance, its derivatives (e.g., methyl 3-(hetero)arylthieno[3,2-b]pyridine-2-carboxylates) exhibit activity against triple-negative breast cancer (TNBC) by reducing cell proliferation and tumor size in chick chorioallantoic membrane (CAM) assays. Biological evaluation includes cell viability assays (e.g., MTT), cell cycle analysis (flow cytometry), and toxicity screening in non-tumorigenic cells .
Advanced Research Questions
Q. How can researchers resolve contradictions in biological activity data across derivatives of this compound?
Discrepancies in activity (e.g., compound 2e vs. 2h in TNBC models ) may arise from substituent electronic effects or steric hindrance. Strategies include:
- QSAR (Quantitative Structure-Activity Relationship) modeling : Correlate substituent properties (e.g., Hammett σ values) with IC₅₀ data .
- Proteomics/transcriptomics : Identify differential gene/protein expression in responsive vs. resistant cell lines.
- Crystallographic studies : Resolve 3D structures to assess binding pocket compatibility (e.g., using SHELXL for small-molecule refinement) .
Q. What advanced functionalization strategies enable diversification of the thienopyridine core?
The bromine atom at position 3 allows for:
Q. How can researchers address low yields in large-scale synthesis of this compound?
Challenges in scaling (e.g., 47% yield for ethyl 3-bromo-6-(3,4-dimethoxyphenyl)thieno[3,2-b]pyridine-2-carboxylate ) may stem from side reactions or inefficient purification. Solutions include:
- Flow chemistry : Improve heat/mass transfer for exothermic steps.
- Crystallization-driven purification : Replace column chromatography with solvent recrystallization.
- DoE (Design of Experiments) : Systematically optimize variables like catalyst loading or solvent ratios.
Q. What mechanistic insights explain the antitumor activity of thienopyridine derivatives?
Studies on methyl 3-aminothieno[3,2-b]pyridine-2-carboxylate derivatives reveal:
- Cell cycle arrest : G0/G1 phase blockade in HepG2 cells via cyclin-dependent kinase inhibition .
- Apoptosis induction : Caspase-3/7 activation and mitochondrial membrane depolarization.
- In ovo validation : CAM assays show reduced tumor vascularization and size, suggesting anti-angiogenic effects .
Q. How do computational methods enhance the design of novel thienopyridine-based therapeutics?
- Molecular docking : Predict binding to α-synuclein (for neurodegenerative disease probes) or kinase targets .
- ADMET prediction : Use tools like SwissADME to optimize logP, solubility, and BBB permeability.
- DFT (Density Functional Theory) : Calculate reaction energetics for bromine substitution pathways .
Methodological Resources
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
